molecular formula C13H11N3O3S B2911088 2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile CAS No. 2034379-15-0

2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile

Cat. No.: B2911088
CAS No.: 2034379-15-0
M. Wt: 289.31
InChI Key: SHNLJINXQDQSLR-UHFFFAOYSA-N
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Description

2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a benzonitrile group linked via a sulfonyl bridge to a 6,7-dihydroisoxazolo[4,5-c]pyridine core, a scaffold known for its relevance in neuropharmacology . Compounds based on the tetrahydroisoxazolopyridine structure have been extensively studied as analogues of potent GABA (gamma-aminobutyric acid) agonists and uptake inhibitors, such as THIP and THPO, indicating potential applications in neuroscience research for investigating the GABAergic system . The specific structural motifs present in this compound—including the isoxazole ring fused to a partially saturated pyridine—make it a valuable intermediate or building block for the synthesis of more complex molecules. Its structure is related to various heterocyclic compounds that have been explored as inhibitors for targets like HDAC6, as seen in recent patent literature, suggesting its utility in developing novel therapeutic agents . As a chemical reagent, it is ideal for library synthesis, structure-activity relationship (SAR) studies, and exploring new biological mechanisms. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound to advance projects in hit-to-lead optimization and probe development across various disease areas.

Properties

IUPAC Name

2-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-ylsulfonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c14-7-10-3-1-2-4-13(10)20(17,18)16-6-5-12-11(9-16)8-15-19-12/h1-4,8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNLJINXQDQSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile typically involves a multi-step process:

  • Formation of the Isoxazolo-Pyridine Core: : This step often involves a cycloaddition reaction between an appropriate nitrile oxide and a pyridine derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and at temperatures ranging from 0°C to room temperature.

  • Sulfonylation: : The introduction of the sulfonyl group is achieved through the reaction of the isoxazolo-pyridine core with a sulfonyl chloride. This reaction typically requires a base such as pyridine or triethylamine and is conducted at low temperatures to prevent decomposition of the intermediate.

  • Nitrile Introduction: : The final step involves the introduction of the benzonitrile moiety. This can be achieved through a nucleophilic substitution reaction, where the sulfonylated intermediate reacts with a suitable nitrile compound under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazolo-pyridine core. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine. Typical reducing agents include lithium aluminum hydride and catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, palladium on carbon with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitrile to primary amine.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Biological Studies: Used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazolo-pyridine core is believed to play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s distinguishing feature is its isoxazolo[4,5-c]pyridine core, which contrasts with sulfur-containing thieno[3,2-c]pyridine derivatives prevalent in pharmaceuticals like Prasugrel (antiplatelet agent) and Clopidogrel derivatives. Key structural differences include:

  • Heteroatom substitution: The isoxazolo ring contains oxygen and nitrogen, whereas thieno analogs (e.g., Prasugrel) feature sulfur.
  • Substituent groups : The sulfonyl-benzonitrile moiety in the target compound differs from acetyloxy or chlorophenyl groups in analogs, which may affect solubility, metabolic stability, and target selectivity.

Pharmacokinetic and Metabolic Considerations

Thieno-based compounds like Clopidogrel undergo metabolic activation to form active metabolites, a process influenced by sulfur’s nucleophilicity . The benzonitrile group could also influence cytochrome P450 interactions compared to chlorophenyl or acetyloxy substituents.

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity Therapeutic Area
Target Compound Isoxazolo[4,5-c]pyridine Sulfonyl-benzonitrile Hypothesized antimicrobial* Under investigation
Prasugrel () Thieno[3,2-c]pyridine Acetyloxy, cyclopropyl, fluorophenyl Antiplatelet (P2Y12 antagonist) Cardiovascular
Clopidogrel Acid () Thieno[3,2-c]pyridine Chlorophenyl, carboxylic acid Antiplatelet metabolite Cardiovascular
Compounds 72–75 () Thieno[3,2-c]pyridine Chlorophenyl, spiro-thiazolidines Antibacterial, antifungal Infectious diseases

*Inferred from structural analogs in .

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